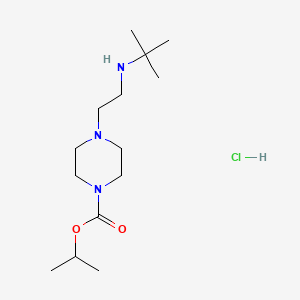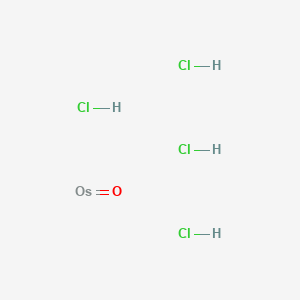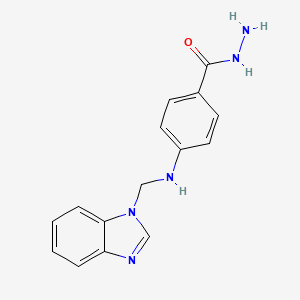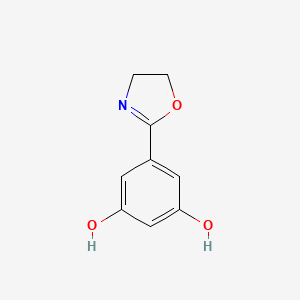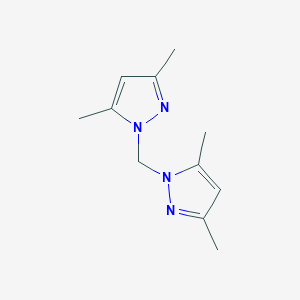
Trimethyl 3-methylbutane-1,2,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl 3-methylbutane-1,2,4-tricarboxylate is an organic compound with the molecular formula C11H18O6. It is a tricarboxylate ester, meaning it contains three ester functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl 3-methylbutane-1,2,4-tricarboxylate can be synthesized through the esterification of 3-methylbutane-1,2,4-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with methanol and a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl 3-methylbutane-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions of acids or bases.
Reduction: Commonly carried out using lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions to replace the ester groups.
Major Products Formed
Hydrolysis: 3-methylbutane-1,2,4-tricarboxylic acid.
Reduction: 3-methylbutane-1,2,4-triol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethyl 3-methylbutane-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which trimethyl 3-methylbutane-1,2,4-tricarboxylate exerts its effects depends on the specific reaction or application. In general, the ester groups can undergo hydrolysis, reduction, or substitution, leading to the formation of various products. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl 1,2,4-butanetricarboxylate: Similar structure but with different substitution patterns.
Trimethyl 1,2,4-benzenetricarboxylate: Contains a benzene ring instead of a butane backbone.
Trimethyl 3-methylbutane-1,2,3-tricarboxylate: Differing in the position of the carboxylate groups.
Uniqueness
Trimethyl 3-methylbutane-1,2,4-tricarboxylate is unique due to its specific arrangement of ester groups and the presence of a methyl group on the butane backbone. This unique structure imparts distinct reactivity and properties compared to other similar compounds.
Propriétés
Numéro CAS |
34611-51-3 |
|---|---|
Formule moléculaire |
C11H18O6 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
trimethyl 3-methylbutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C11H18O6/c1-7(5-9(12)15-2)8(11(14)17-4)6-10(13)16-3/h7-8H,5-6H2,1-4H3 |
Clé InChI |
PBIGNECNPJTSOK-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)OC)C(CC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-](/img/structure/B14686459.png)

![2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid](/img/structure/B14686481.png)


![[2-(2-Phenylethyl)phenyl]acetonitrile](/img/structure/B14686494.png)
